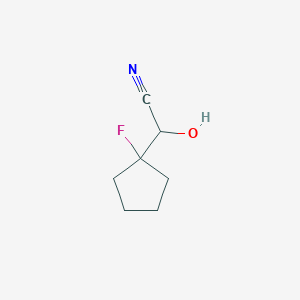

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile

Übersicht

Beschreibung

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile (FCP-HAN), also known as fluorocyclopentyl-2-hydroxyacetonitrile, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. FCP-HAN is a cyclic compound that contains a fluorine atom and a hydroxyacetonitrile group. It is a colorless, water-soluble liquid with a molecular weight of 148.16 g/mol.

Wissenschaftliche Forschungsanwendungen

Fluorinated Nucleoside Analogues

Fluorine substitution in nucleoside analogues, such as the incorporation of fluorine into cytidine nucleotides, has been shown to markedly alter antiviral and toxicity patterns. This substitution can enhance the overall efficiency of nucleotide incorporation during DNA- and RNA-directed synthesis, potentially explaining the potency of certain nucleosides against HIV-1 (Ray et al., 2003).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation methods that are mild, environmentally friendly, and efficient is of broad interest. Recent progress has been made in the fluoroalkylation reactions conducted in water or in the presence of water, indicating a new prospect for green chemistry. These methods facilitate the incorporation of fluorinated or fluoroalkylated groups into target molecules, highlighting the significance of fluorine in enhancing the properties of molecules (Hai‐Xia Song et al., 2018).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are key components in the treatment of various cancers. The incorporation of fluorine into pyrimidines has led to the development of compounds with significant antitumor activity. These compounds can interfere with nucleic acid synthesis in cancer cells, showcasing the therapeutic applications of fluorine in medicinal chemistry (W. Gmeiner, 2020).

Polytetrafluoroethylene (PTFE)

PTFE is a high molecular weight polymer with unique properties, such as chemical inertness and thermal stability, derived from its fluorinated structure. This material is used in a wide range of applications, from electrical insulation to medical devices, highlighting the versatility of fluorinated compounds (G. Puts et al., 2019).

Eigenschaften

IUPAC Name |

2-(1-fluorocyclopentyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FNO/c8-7(6(10)5-9)3-1-2-4-7/h6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCKKEJGFVYHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508240 | |

| Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79205-55-3 | |

| Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)

![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)

![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)